molecular formula C11H15FO3 B8379955 [3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol

[3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol

Cat. No.: B8379955
M. Wt: 214.23 g/mol
InChI Key: PXIGYTJODYCWIP-UHFFFAOYSA-N
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Description

[3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol is a useful research compound. Its molecular formula is C11H15FO3 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FO3

Molecular Weight

214.23 g/mol

IUPAC Name

[3-(2-fluoroethoxymethyl)-5-methoxyphenyl]methanol

InChI

InChI=1S/C11H15FO3/c1-14-11-5-9(7-13)4-10(6-11)8-15-3-2-12/h4-6,13H,2-3,7-8H2,1H3

InChI Key

PXIGYTJODYCWIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)COCCF)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1 g of 5-methoxy-1,3-benzenedimethanol in 10 ml of DMF there was added 238 mg of sodium hydride (60% oily suspension) at 0° C. After stirring at room temperature for 30 minutes, 1.04 g of 1-fluoro-2-iodoethane was added and the mixture was stirred at room temperature for 22 hours. Water was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (145 mg) as a colorless oil.
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238 mg
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1.04 g
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Synthesis routes and methods II

Procedure details

To a solution of 1g of 5-methoxy-1,3-benzenedimethanol in 10 ml of DMF there was added 238 mg of sodium hydride (60% oily suspension) at 0° C. After stirring at room temperature for 30 minutes, 1.04 g of 1-fluoro-2-iodoethane was added and the mixture was stirred at room temperature for 22 hours. Water was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (145 mg) as a colorless oil.
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1g
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Reaction Step One
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238 mg
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10 mL
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1.04 g
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